

"how to reduce contamination in clean room air quality testing"

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Technical Support Center: Clean Room Air Quality Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing contamination during clean room **air** quality testing.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

High Non-Viable Particle Counts Detected

Question: My particle counter is showing consistently high readings in our ISO 5/Grade A zone. What steps should I take to identify and resolve the issue?

Answer: High particle counts in a critical zone require immediate investigation to prevent product contamination. Follow these steps to troubleshoot the problem:

- Verify Monitoring Equipment:
 - Calibration: Confirm that the particle counter is within its calibration period. Uncalibrated equipment can provide inaccurate readings.[1][2]

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- Zero Count Filter Test: Use a zero count filter on the particle counter's inlet to ensure the sensor is clean and not generating false positives.
- Tubing and Probe: Inspect the sampling tubing for kinks, damage, or contamination.
 Ensure the isokinetic sample probe is correctly positioned and facing the airflow.[3]
- Assess the Cleanroom Environment:
 - HVAC System: Check the HVAC system for any faults, filter blockages, or saturation.[1]
 Ensure that the High-Efficiency Particulate Air (HEPA) or Ultra-Low Penetration Air
 (ULPA) filters are functioning correctly and have no leaks.[4][5]
 - Airflow and Pressure Differentials: Verify that the air change rates and pressure differentials between cleanroom zones are within specification.[1][6] Improper pressure can lead to the ingress of contaminants from less clean areas.
 - Temperature and Humidity: Ensure that the temperature and humidity are within their specified limits, as deviations can affect particle behavior.[1]
- Review Personnel Practices:
 - Gowning Procedure: Observe gowning procedures to ensure they are strictly followed.
 Improper gowning is a primary source of contamination.[7][8]
 - Operator Behavior: Personnel should move slowly and deliberately within the cleanroom to minimize the generation of particles.[9] Rushing or fast movements can disturb airflow and re-suspend settled particles.
 - Training: Verify that all personnel entering the cleanroom have received adequate and recent training on aseptic techniques and cleanroom behavior.
- Inspect Surfaces and Equipment:
 - Cleaning and Disinfection: Review cleaning logs and procedures to ensure that all surfaces and equipment have been thoroughly cleaned and disinfected.[1][10]
 - Equipment Malfunctions: Check for any equipment that may be generating particles due to wear, friction, or malfunction.



- Material Transfer: Ensure that all materials brought into the cleanroom are properly decontaminated.[1]
- Conduct a Root Cause Analysis:
 - If the issue persists, a formal root cause analysis should be conducted.[1] Analyze data trends to determine if the high particle counts are a recurring problem or an isolated incident.[1]

Microbial Contamination Excursion

Question: We have detected microbial growth on our settle plates/active **air** samples that exceeds our action limits. What is the appropriate response?

Answer: Exceeding microbial action limits indicates a potential loss of sterility control and requires a thorough investigation.

- Immediate Actions:
 - Document the excursion and initiate a formal investigation.
 - Identify the microorganisms to determine the potential source and risk.[10][11]
- Investigation Steps:
 - Review Environmental Data: Analyze recent trends in both microbial and non-viable particle data for the affected area and surrounding zones.[10]
 - Personnel Monitoring: Review personnel monitoring data and observe operator practices, including aseptic technique and gowning.
 - Cleaning and Disinfection: Verify the effectiveness of cleaning and disinfection procedures, including the correct preparation and application of disinfectants.[10] Review the rotation of sporicidal agents.
 - HVAC System: Check the HVAC system's performance, including filter integrity and pressure differentials, to rule out any system failures.[10]



- Material and Equipment Transfer: Review procedures for the transfer and sterilization of materials and equipment entering the aseptic area.[10]
- Corrective and Preventive Actions (CAPA):
 - Based on the investigation findings, implement appropriate corrective actions, which may include retraining personnel, revising cleaning procedures, or HVAC system maintenance.
 [10]
 - Establish preventive actions to avoid recurrence.
 - Perform resampling of the affected area to demonstrate that the corrective actions have been effective.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in a cleanroom?

A1: The most common sources of contamination in a cleanroom are:

- Personnel: People are the largest source of contamination, shedding skin cells, hair, and respiratory droplets.[7] Proper gowning, hygiene, and behavior are critical to control this.[7]
 [8]
- Equipment: Equipment can generate particles through friction, wear, and outgassing. It can also harbor microbial contamination if not properly cleaned and sterilized.
- Surfaces: Walls, floors, and work surfaces can accumulate contaminants that can become airborne.
- Air: The surrounding air can introduce particles and microorganisms if not adequately filtered.
- Materials: Raw materials, components, and packaging can carry contaminants into the cleanroom.

Q2: What is the difference between "at rest" and "in operation" cleanroom classification?

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A2:

- "At rest" refers to the state where the cleanroom's HVAC system is running, and all equipment is installed and operational, but no personnel are present.[12]
- "In operation" refers to the state where the cleanroom is functioning in its normal manner with the specified number of personnel present and working.[13]

Q3: How often should cleanroom air quality be monitored?

A3: The frequency of monitoring depends on the cleanroom classification and the criticality of the process.

- ISO 5 / Grade A: Continuous monitoring of non-viable particles is often required during critical operations.[12] Microbial monitoring should be performed at the end of each shift or production day.[14]
- ISO 7 / Grade C: Weekly microbial monitoring is a common frequency.[15]
- ISO 8 / Grade D: Weekly, bi-weekly, or monthly microbial monitoring may be acceptable based on a risk assessment.[14]

Q4: Why is it important to use a sporicidal agent in our cleaning rotation?

A4: Bacterial spores are highly resistant to standard disinfectants. A sporicidal agent is necessary to effectively kill these spores and prevent their persistence in the cleanroom environment. Regular rotation of disinfectants, including a sporicide, helps to prevent the development of resistant microbial strains. A sporicidal step is required for material transfer into Grade A/B areas.[16]

Q5: What are "action" and "alert" levels in environmental monitoring?

A5:

Alert Level: An established microbial or particulate level that, when exceeded, indicates a
potential drift from normal operating conditions. Exceeding an alert level should trigger
increased attention and a review of procedures.



Action Level: A level that, when exceeded, requires immediate intervention and corrective
action to bring the environment back into a state of control. An investigation into the cause is
necessary.

Data Presentation

Table 1: ISO 14644-1 Cleanroom Classification by Particle Concentration

ISO Class	Maximum Particles/m³ ≥ 0.5 μm	Maximum Particles/m³ ≥ 5.0 μm	EU GMP Grade (At Rest)	EU GMP Grade (In Operation)
ISO 5	3,520[12]	29[12]	A/B	A
ISO 6	35,200[13]	293[12]	-	В
ISO 7	352,000[13]	2,930[13]	С	С
ISO 8	3,520,000[12] [17]	29,300[12]	D	D

Table 2: Example Microbial Contamination Action Levels for GMP Grades (CFU - Colony Forming Units)

Grade	Active Air Sample (CFU/m³)	Settle Plates (90mm) (CFU/4 hours)	Contact Plates (55mm) (CFU/plate)	Glove Print (5 fingers) (CFU/glove)
Α	<1	<1	<1	<1
В	10	5	5	5
С	100	50	25	-
D	200	100	50	-

Note: These are typical values and should be established based on a facility's specific risk assessment and historical data.



Experimental ProtocolsProtocol 1: Aseptic Gowning Procedure

This protocol outlines the steps for gowning for entry into an aseptic (ISO 5 / Grade A/B) cleanroom.

- Preparation:
 - Remove all personal items (jewelry, watches, etc.).[18]
 - Perform thorough hand washing and drying.[19]
- Gowning Steps (in the gowning room):
 - Don a bouffant cap, ensuring all hair is covered.[19]
 - Don shoe covers.[19]
 - Wash or sanitize hands again.[19]
 - Don the first pair of sterile gloves aseptically.[19]
 - Don a hood and mask, ensuring a snug fit.[19]
 - Don a sterile coverall, touching only the inside surface. Do not allow the coverall to touch the floor.[19]
 - Don sterile boot covers one at a time, stepping over a demarcation line into the "clean side" of the gowning area after each boot is covered.[19]
 - Don sterile goggles.[19]
 - Don a second pair of sterile gloves over the first pair, ensuring the cuff of the outer glove goes over the sleeve of the coverall.[19]
 - Perform a final check in a mirror before entering the cleanroom.[19]

Protocol 2: Active Air Sampling



This protocol describes the general procedure for microbial active air sampling.

Preparation:

- Ensure the air sampler is calibrated and the battery is charged.
- Sanitize the exterior of the air sampler and the sampler head with an appropriate disinfectant.[20]

Sampling Procedure:

- Aseptically place a sterile agar plate into the air sampler, ensuring the lid is only removed immediately before sampling.[20]
- Place the air sampler at the predetermined sampling location, at working height.[14]
- Program the sampler to collect the required volume of air (typically 1,000 liters for Grade A/B areas).[20]
- Start the sampling cycle.

Post-Sampling:

- Once the cycle is complete, aseptically replace the lid on the agar plate.
- Label the plate with the date, time, location, and operator initials.
- Transport the plate to the laboratory for incubation.
- Incubate plates under specified conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi).
 [21]

Protocol 3: Surface Monitoring with Contact Plates

This protocol outlines the use of contact plates for monitoring microbial contamination on surfaces.

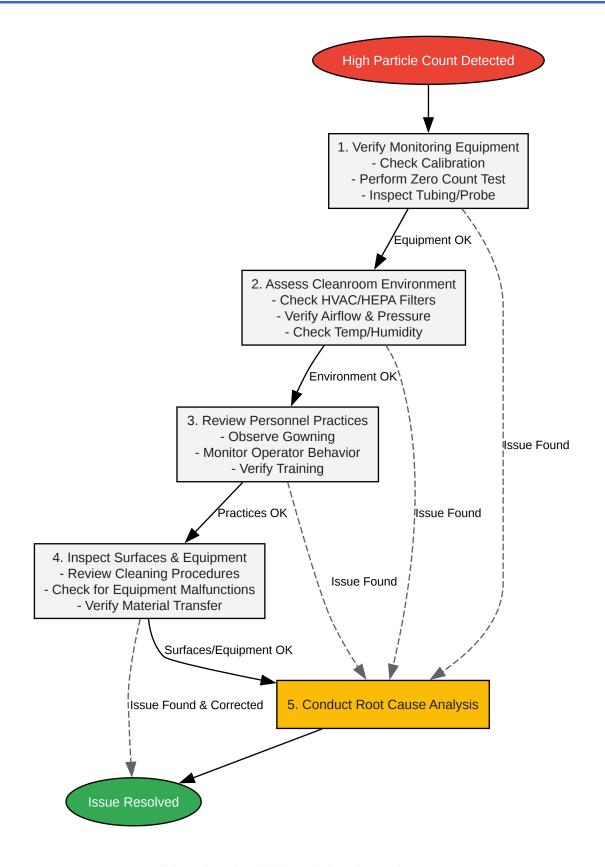
Preparation:



- Label the contact plate with the sampling location, date, and time.
- Ensure the agar on the contact plate is not expired.[22]
- Sampling Procedure:
 - Aseptically remove the lid from the contact plate.
 - Gently press the agar surface firmly and evenly against the surface to be sampled for a few seconds.[21] Use an applicator to ensure consistent pressure.[22]
 - Aseptically replace the lid.
- Post-Sampling:
 - Clean any agar residue from the sampled surface using a sterile wipe and appropriate disinfectant.[22]
 - Transport the plate to the laboratory for incubation under the specified conditions.

Visualizations

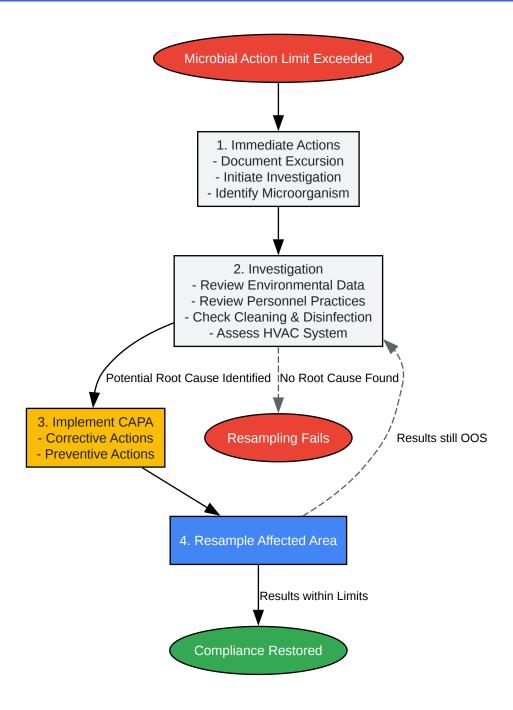




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Caption: Troubleshooting workflow for high non-viable particle counts.





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Caption: Troubleshooting workflow for a microbial contamination excursion.

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